Iav-IN-3

Influenza A virus RNA polymerase PAN endonuclease

Influenza A virus (IAV) polymerase inhibitor research requires precise mechanistic tools to avoid confounding SAR data. IAV-IN-3 (Compound (R,S)-16s) is a validated 7-membered lactam fused hydroxypyridinone targeting the PAN endonuclease active site via metal coordination. - **Defined potency**: IAV EC50=0.134μM; Polymerase IC50=45nM; CC50=15.35μM (MDCK cells). - **Selectivity index**: 114.5; weak cytotoxicity allows extended time-course experiments. - **Benchmark utility**: 64-fold improvement over hit 16l; ideal positive control for MBP screening or SAR campaigns comparing novel analogs.

Molecular Formula C25H21F2N3O3S
Molecular Weight 481.5 g/mol
Cat. No. B15565901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIav-IN-3
Molecular FormulaC25H21F2N3O3S
Molecular Weight481.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H21F2N3O3S/c26-18-8-7-15-17(21(18)27)13-34-20-6-2-1-5-16(20)22(15)30-12-14-4-3-10-28(14)25(33)23-24(32)19(31)9-11-29(23)30/h1-2,5-9,11,14,22,32H,3-4,10,12-13H2/t14-,22+/m1/s1
InChIKeyVLANWLSRXSEFIN-PEBXRYMYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IAV-IN-3: Polymerase Inhibitor Profile


IAV-IN-3 (also known as Compound (R,S)-16s) is a small-molecule inhibitor of influenza A virus (IAV) that targets the viral RNA polymerase acidic protein N-terminal (PAN) endonuclease domain [1]. It belongs to a novel class of 7-membered lactam fused hydroxypyridinones designed as metal-binding pharmacophores (MBPs) to chelate the dinuclear Mn²⁺ cofactor essential for PAN endonuclease activity [1]. IAV-IN-3 exhibits potent anti-IAV activity in Madin-Darby canine kidney (MDCK) cells with an EC₅₀ of 0.134 ± 0.093 μM and inhibits IAV polymerase with an IC₅₀ of 0.045 ± 0.002 μM [1]. It demonstrates weak cytotoxicity in MDCK cells (CC₅₀ = 15.35 μM), resulting in a favorable selectivity index (SI) of approximately 115 [1].

TargetIAV polymerase PAN endonuclease
MechanismMetal-binding pharmacophore inhibitor
Use contextPolymerase inhibition assays, antiviral SAR

Why IAV-IN-3 Cannot Be Replaced


Influenza A virus polymerase is a validated antiviral target, but inhibitors directed against its PAN endonuclease domain exhibit substantial variability in potency, selectivity, and resistance profiles due to differences in metal-chelating geometry, scaffold flexibility, and interactions with hydrophobic subpockets [1]. For instance, the clinical PAN inhibitor baloxavir is highly potent (EC₅₀ ~0.73 nM), yet its clinical utility is compromised by the emergence of resistance-conferring PA/I38T/F/M/N/S mutations [2]. Conversely, earlier MBP-based inhibitors like compound 16l suffer from insufficient potency (IC₅₀ = 2.868 μM) [1]. IAV-IN-3 occupies a distinct pharmacochemical space—its optimized 7-membered lactam-fused hydroxypyridinone core and tailored hydrophobic binding groups confer a 64-fold improvement in polymerase inhibition over the parent hit 16l while maintaining a favorable selectivity index [1]. These structural and pharmacological nuances mean that IAV-IN-3 cannot be interchanged with other PAN inhibitors or generic antivirals without risking altered efficacy, toxicity, or resistance susceptibility.

IAV-IN-3
TargetPAN endonuclease (PA subunit)
BindingMetal-coordination pharmacophore
Scaffold7-membered lactam hydroxypyridinone
Generic polymerase inhibitor
TargetPB2, cap-dependent endonuclease, or other
BindingDifferent binding modes alter SAR interpretation
ScaffoldChemotype mismatch limits comparative SAR

IAV-IN-3: Differentiation from Comparators


Polymerase Inhibition Gain Over Hit Compound

In a direct, head-to-head structure-activity relationship (SAR) study, IAV-IN-3 ((R,S)-16s) exhibited a 64-fold improvement in inhibitory activity against the IAV polymerase complex compared to its parent compound 16l [1]. Both compounds were evaluated under identical conditions in the same assay system, isolating the contribution of optimized hydrophobic binding groups.

Potency gain over hit
Head-to-head
IC50 0.045 µM vs 2.868 µM (16l)
64-fold improvement
Supports scaffold optimization SAR
Reported in vitro polymerase assay
Influenza A virus RNA polymerase PAN endonuclease Structure-activity relationship

Selectivity Index in MDCK Cells

While baloxavir is the clinical gold standard for PAN endonuclease inhibition, IAV-IN-3 demonstrates a distinct potency profile. In MDCK cell-based antiviral assays, IAV-IN-3 exhibits an EC₅₀ of 0.134 μM (134 nM) [1]. In contrast, baloxavir's reported median EC₅₀ values against influenza A/H1N1 and A/H3N2 strains are 0.73 nM and 0.83 nM, respectively [2]. Although IAV-IN-3 is less potent than baloxavir, the authors note that IAV-IN-3's activity is only "a little weaker" than baloxavir when considering differences in assay systems and viral strains [1].

Selectivity index
Class-level
114.5 (CC50/EC50)
15.35 µM / 0.134 µM
Supports cell-based assay compatibility
MDCK model; class-level context
Antiviral efficacy MDCK cells PAN endonuclease Cross-study comparison

Potency vs. Clinical Inhibitor Baloxavir

IAV-IN-3 demonstrates a favorable selectivity index (SI = CC₅₀/EC₅₀ = 115) due to its weak cytotoxicity (CC₅₀ = 15.35 μM) and potent antiviral activity (EC₅₀ = 0.134 μM) in MDCK cells [1]. In contrast, the broad-spectrum antiviral ribavirin exhibits an EC₅₀ of 34 μM against influenza A/H1N1 in MDCK cells [2], with reported cytotoxic concentrations ranging from 520–760 μg/mL (equivalent to ~2.1–3.1 mM) [3]. While ribavirin's SI can exceed 100 in some assays, its absolute antiviral potency is approximately 250-fold lower than that of IAV-IN-3.

Vs. baloxavir
Context-dependent
45 nM vs 1.4–3.1 nM
~15–30-fold lower
Supports chemotype differentiation study
Cross-study; different assay formats
Cytotoxicity Selectivity index MDCK cells Antiviral safety

Unique 7-Membered Lactam Scaffold

IAV-IN-3 inhibits the viral polymerase via metal-chelating PAN endonuclease inhibition (IC₅₀ = 0.045 μM) [1], whereas oseltamivir carboxylate targets the viral neuraminidase. In comparative cellular assays, IAV-IN-3's EC₅₀ of 0.134 μM [1] is substantially lower than oseltamivir's reported CPE EC₅₀ of 3.7 μM against influenza A/H1N1 in MDCK cells [2], representing a 28-fold potency advantage. This mechanistic divergence is critical because resistance to neuraminidase inhibitors is widespread, and polymerase inhibitors offer an orthogonal target for combination therapy or for use against oseltamivir-resistant strains.

Scaffold identity
Reported
7-membered lactam fused hydroxypyridinone
Unique MBP chemotype for SAR exploration
Structural characterization from synthesis
Mechanism of action Polymerase inhibition Neuraminidase inhibition Resistance

IAV-IN-3: Research Applications


Lead Optimization and SAR Studies

IAV-IN-3's 64-fold improvement in polymerase inhibition over its direct precursor 16l [1] makes it an ideal benchmark compound for SAR campaigns aimed at optimizing metal-binding pharmacophores. Its well-characterized IC₅₀ (0.045 μM) and EC₅₀ (0.134 μM) provide a quantitative baseline for evaluating new analogs in polymerase inhibition and cellular antiviral assays. Researchers can use IAV-IN-3 to validate computational docking models of the PAN active site or to screen fragment libraries for synergistic metal-chelating moieties.

Mechanistic Studies of PAN Endonuclease

Given that IAV-IN-3 targets the PAN endonuclease domain via a metal-chelating mechanism distinct from baloxavir's binding mode [1], it can be employed in serial passage experiments to generate resistant viral populations. Comparing the resistance mutation profiles (e.g., in PA subunit) of IAV-IN-3 versus baloxavir [2] will illuminate structure-activity relationships governing drug escape and inform the design of resistance-evading next-generation inhibitors.

Comparative Profiling of IAV Polymerase Inhibitors

IAV-IN-3's orthogonal mechanism of action (polymerase inhibition) relative to neuraminidase inhibitors (e.g., oseltamivir) and other viral targets enables systematic evaluation of combination therapies. Its favorable selectivity index (SI=115) and low cytotoxicity in MDCK cells [1] facilitate robust synergy studies (e.g., using the Chou-Talalay method) without confounding cellular toxicity, making it a preferred tool for identifying additive or synergistic drug pairs against influenza A virus.

Metal-Binding Pharmacophore Validation

As a validated MBP-based PAN endonuclease inhibitor, IAV-IN-3 serves as a chemical probe to assess whether the 7-membered lactam-fused hydroxypyridinone scaffold can be exploited against other viral endonucleases (e.g., in Lassa virus or bunyaviruses) that also rely on divalent metal cofactors. Its potent on-target activity (IC₅₀ = 45 nM) and weak cytotoxicity [1] provide a clean pharmacological window for cross-viral target engagement studies using cellular thermal shift assays (CETSA) or photoaffinity labeling.

Application
Selection Property
Validation Focus
Lead optimization & SAR
Potency gain reference from reported hit
Potency and selectivity benchmarking
PAN endonuclease mechanistic studies
Metal-binding pharmacophore mode of action
Target engagement and kinetics review
Comparative inhibitor profiling
Distinct chemotype and potency window
Binding mode and resistance profile review
MBP strategy validation
Positive control context for MBP screening
Metal-coordination assay performance review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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